2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
CAS No.: 75535-96-5
Cat. No.: VC13295547
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75535-96-5 |
|---|---|
| Molecular Formula | C14H13ClN2O3 |
| Molecular Weight | 292.72 g/mol |
| IUPAC Name | 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
| Standard InChI | InChI=1S/C14H13ClN2O3/c1-19-11-5-8-3-4-17-10(7-13(15)16-14(17)18)9(8)6-12(11)20-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | BIJWXQNMLKVZJM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC |
Introduction
Chemical Identity and Physical Properties
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₃ClN₂O₃, with a molecular weight of 292.72 g/mol . Its IUPAC name, 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one, reflects its bicyclic structure featuring a pyrimidine ring fused to a partially hydrogenated isoquinoline system. Key substituents include:
-
A chlorine atom at position 2.
-
Methoxy groups at positions 9 and 10.
-
A ketone group at position 4.
The SMILES notation (COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC) and InChIKey (BIJWXQNMLKVZJM-UHFFFAOYSA-N) provide precise stereochemical details .
Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathway
The most widely reported synthesis involves phosphorus oxychloride (POCl₃)-mediated chlorination of a precursor diketone :
Starting Material:
9,10-Dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-2,4-dione.
Procedure:
-
Chlorination: React 30.0 g of the precursor with 300 mL POCl₃ at 100°C (steam bath) for 4 hours.
-
Workup: Distill excess POCl₃ under reduced pressure.
-
Precipitation: Quench the residue in cold NaOH solution to yield a yellow solid.
-
Purification: Chromatograph on silica gel using chloroform as eluent.
Yield: 28.0 g (93% from 30.0 g starting material) .
Reaction Mechanism
The chlorination step likely proceeds via nucleophilic acyl substitution, where POCl₃ acts as both a Lewis acid and chlorinating agent. The methoxy groups enhance electron density at the isoquinoline ring, facilitating electrophilic attack .
Pharmacological Profile
Phosphodiesterase (PDE) Inhibition
Derivatives of pyrimido[6,1-a]isoquinolin-4-one, including this compound, exhibit dual PDE III/IV inhibitory activity . PDE III/IV inhibitors elevate intracellular cAMP levels, leading to:
-
Bronchodilation: Relaxation of airway smooth muscle.
-
Anti-inflammatory effects: Suppression of cytokine release (e.g., TNF-α, IL-6).
Structural Analogs:
-
Trequinsin (9,10-dimethoxy-3-methyl-2-mesitylimino analog): A clinical PDE inhibitor with antihypertensive and bronchodilator properties .
Research Applications
Drug Development
-
Lead Optimization: The chloro and methoxy groups serve as handles for structural modification to enhance selectivity (e.g., reducing PDE4A off-target activity) .
-
Combination Therapies: Potential synergy with β-agonists or corticosteroids in respiratory diseases .
Chemical Biology
Recent Advances and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume